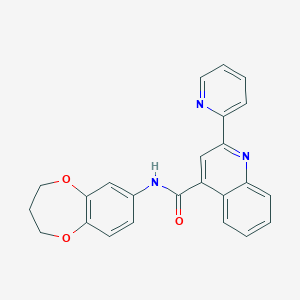![molecular formula C18H15N5O2 B11009159 2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009159.png)
2-(2,4-Dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents on the phenyl and pyridyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions typically involve the use of palladium catalysts and suitable ligands under controlled temperature and pressure.
Another method involves intramolecular electrochemical dehydrogenative N–N bond formation. This metal- and oxidant-free method uses N-(2-pyridyl)amidines as starting materials and is conducted under mild and scalable electrolytic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the pyridyl ring.
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable chemical properties.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole ring fused to a triazole ring and show similar reactivity and applications.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a triazole ring fused to a thiadiazine ring and are used in similar research and industrial applications.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-7-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern on the phenyl and pyridyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties.
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-5-6-14(16(10-13)25-2)17-21-18-20-9-7-15(23(18)22-17)12-4-3-8-19-11-12/h3-11H,1-2H3 |
InChI Key |
GJVCCESQJBSGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate](/img/structure/B11009083.png)
![6-(3-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11009089.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-methionine](/img/structure/B11009100.png)
![2-[(4-methylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11009117.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11009121.png)
![trans-N-(3-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009129.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009135.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009139.png)
![(2E)-6-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11009155.png)



![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11009178.png)

